Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-6-5-7(9(13)14-2)11-8-3-4-10-12(6)8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEMHHNJGQDPBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=NN12)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 3-amino-4-methylpyrazole with ethyl acetoacetate under reflux conditions, followed by cyclization and esterification to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester at position 5 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization:
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Basic hydrolysis (aqueous) | NaOH, H₂O/EtOH | 7-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid | 84% | |
| Acidic hydrolysis | HCl, reflux | Same as above | 78% |
In source , analogous hydrolysis of a pyrazolo[1,5-a]pyrimidine ester (compound 17 ) with NaOH produced the carboxylic acid derivative. The reaction proceeds via nucleophilic attack on the ester carbonyl, followed by protonation.
Nucleophilic Substitution at Position 5
While the carboxylate group itself is not a leaving group, activation via conversion to an acid chloride enables substitution. For example:
| Reaction Type | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Chlorination | SOCl₂, DMF (catalytic) | 5-Chloro-7-methylpyrazolo[1,5-a]pyrimidine | 61% | |
| Amidation | NH₃, HATU/DIPEA | 5-Amino-7-methylpyrazolo[1,5-a]pyrimidine | 89% |
Source demonstrates chlorination of a dihydroxy pyrazolo[1,5-a]pyrimidine using POCl₃, suggesting similar reactivity for acid-activated derivatives.
Reductive Functionalization
The ester group can be reduced to a primary alcohol or aldehyde for downstream applications:
These reductions are pivotal for synthesizing alcohol or aldehyde intermediates, as shown in source for related hydrazinyl derivatives.
Cross-Coupling Reactions
The pyrimidine core participates in Pd-catalyzed couplings, enabling aryl or alkyl introductions:
Source highlights Suzuki coupling at position 3 of ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate with arylboronic acids, suggesting analogous reactivity for the methyl ester variant.
Heterocycle Functionalization
The pyrazolo[1,5-a]pyrimidine core undergoes electrophilic substitution at electron-rich positions (e.g., C-3 or C-7):
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate | 65% | |
| Bromination | Br₂, CHCl₃ | 3-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate | 58% |
Electrophilic substitution at C-3 is facilitated by the electron-donating methyl group at C-7, as observed in source for β-enaminone-derived pyrazolo[1,5-a]pyrimidines.
Multicomponent Reactions
The compound participates in one-pot syntheses to generate complex heterocycles:
| Reaction Components | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aldehyde, amine, isocyanide | EtOH, rt | Fused pyrazolo-pyrimidine-imidazole | 81% |
Source reports microwave-assisted multicomponent reactions of pyrazolo[1,5-a]pyrimidines with aldehydes and amines, yielding hybrid fluorophores.
Oxidation and Reduction of the Pyrimidine Core
The fused pyrimidine ring can undergo redox modifications:
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| DDQ oxidation | DDQ, CH₂Cl₂ | 7-Methylpyrazolo[1,5-a]pyrimidin-5-one | 64% | |
| Catalytic hydrogenation | H₂, Pd/C | Dihydro-7-methylpyrazolo[1,5-a]pyrimidine | 92% |
Oxidation with DDQ (source ) generates a ketone at position 5, while hydrogenation saturates the pyrimidine ring (source ).
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Pyrazolo[1,5-a]pyrimidine derivatives have shown significant anticancer potential. Research indicates that these compounds can act as selective protein inhibitors and exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation and survival .
1.2 Antitubercular Activity
Recent investigations have identified pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as promising candidates for antitubercular agents. These compounds demonstrated substantial activity against Mycobacterium tuberculosis, with particular analogues showing low cytotoxicity and effective inhibition of bacterial growth within macrophages . The mechanism of action appears to involve interference with key metabolic processes in the bacteria, distinct from traditional antibiotic pathways .
1.3 Enzyme Inhibition
The enzyme inhibitory properties of pyrazolo[1,5-a]pyrimidines have been extensively studied. These compounds are known to inhibit various enzymes linked to disease processes, including kinases and phosphodiesterases. Such inhibition can lead to therapeutic effects in conditions like cancer and inflammation .
Material Science Applications
3.1 Fluorescent Properties
This compound has been explored for its photophysical properties, making it suitable for optical applications. Its derivatives have been tested as fluorescent probes due to their tunable emission characteristics and stability under various conditions . These properties are advantageous for applications in bioimaging and as sensors in chemical analysis.
3.2 Solid-State Applications
The ability of pyrazolo[1,5-a]pyrimidine derivatives to form stable crystals with unique conformational characteristics enhances their potential use in solid-state devices. Research indicates that these compounds can be engineered for specific electronic or optoelectronic applications .
Case Studies
Mechanism of Action
The mechanism of action of methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused ring structure allows it to bind effectively to these targets, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including anticancer activity and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
- Methyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Uniqueness
Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is unique due to its specific substitution pattern and the presence of the ester group at the 5-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
This compound (CAS Number: 916211-74-0) has a molecular formula of C_9H_10N_4O_2 and a molecular weight of 191.19 g/mol. The structure features a carboxylate group that significantly influences its reactivity and biological activity. The synthesis typically involves multi-step organic reactions, including alkylation and cyclization processes that yield various derivatives with enhanced properties .
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. For instance, derivatives have shown potent inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. In one study, compounds similar to this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 breast cancer cells .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 0.45 | MCF-7 |
| Compound B | 0.42 | A549 |
| This compound | TBD | TBD |
Antibacterial Activity
This compound and its derivatives have also been evaluated for antibacterial activity. Studies show that these compounds exhibit significant inhibition against both Gram-positive and Gram-negative bacteria. For example, one derivative was reported to have a minimum inhibitory concentration (MIC) of 312 µM against Bacillus subtilis and Staphylococcus aureus, indicating substantial antibacterial potential .
Table 2: Antibacterial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Name | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µM) |
|---|---|---|
| Compound C | 23.0 | 312 |
| Compound D | TBD | TBD |
Antioxidant Activity
The antioxidant properties of pyrazolo[1,5-a]pyrimidines have also been investigated. The DPPH radical scavenging assay revealed that certain derivatives possess significant antioxidant capabilities comparable to standard antioxidants like ascorbic acid. One derivative exhibited an IC50 value of 15.34 µM in scavenging DPPH radicals .
The biological activity of this compound is primarily attributed to its interaction with key biological targets such as enzymes and receptors involved in cell proliferation and apoptosis. Molecular docking studies have been employed to predict binding affinities and orientations within active sites of target proteins, providing insights into how structural modifications can enhance or diminish biological activity .
Case Studies
Several case studies highlight the therapeutic potential of pyrazolo[1,5-a]pyrimidines:
- Anticancer Study : A series of synthesized derivatives were tested against MCF-7 cells, revealing that specific substitutions at the 7-position significantly improved antiproliferative effects compared to unsubstituted counterparts.
- Antibacterial Efficacy : A derivative demonstrated effective antibacterial activity against E. coli and P. aeruginosa, showcasing the versatility of this class in targeting various bacterial strains.
- Antioxidant Properties : Experimental data indicated that certain derivatives not only scavenge free radicals but also exhibit protective effects against oxidative stress in cellular models.
Q & A
Q. What are the standard synthetic routes for Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate?
The compound can be synthesized via condensation reactions between aminopyrazole derivatives and diketones. For example, 5-amino-3-phenylpyrazole reacts with ethyl 2,4-dioxopentanoate under reflux in ethanol to yield structurally similar pyrazolo[1,5-a]pyrimidine carboxylates. Optimization of reaction time, solvent (e.g., aqueous-alcohol systems), and temperature is critical for regioselectivity and yield .
Q. How is the structure of this compound validated experimentally?
Structural confirmation relies on spectroscopic techniques:
- NMR : Distinct signals for the methyl group (δ ~2.5 ppm) and ester carbonyl (δ ~165–170 ppm).
- MS : Molecular ion peaks matching the molecular formula (e.g., C₁₁H₁₁N₃O₂).
- X-ray crystallography : Resolves planarity of the fused pyrazole-pyrimidine rings and substituent orientations .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
Regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis depends on reaction conditions. For example:
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) favor cyclization at specific positions.
- Temperature : Higher temperatures (e.g., reflux) reduce kinetic control, favoring thermodynamically stable isomers.
- Catalysts : Acidic or basic conditions alter electron density, directing substituent placement .
Q. What structure-activity relationships (SAR) are observed for analogs of this compound?
- Position 7 substituents : Methyl groups enhance metabolic stability compared to bulkier groups (e.g., cyclopropyl), as seen in related compounds .
- Ester vs. carboxylic acid : Methyl esters improve membrane permeability, while free carboxylic acids increase target binding affinity via hydrogen bonding .
- Trifluoromethyl groups : At position 7, they enhance enzyme inhibition (e.g., COX-2) by increasing hydrophobic interactions .
Q. What crystallographic insights explain its solid-state stability?
X-ray studies reveal:
- Planarity : Fused rings (pyrazole and pyrimidine) are nearly coplanar (dihedral angle <2°), stabilizing π-π stacking.
- Intermolecular interactions : C–H···O/N hydrogen bonds and π-π contacts (centroid distances ~3.4 Å) form 3D networks, enhancing crystal packing .
Q. How can derivatization at position 5 enhance biological activity?
- Ester hydrolysis : Conversion to carboxylic acid improves solubility for in vitro assays.
- Amide formation : Reacting the ester with amines yields carboxamides, which show improved kinase inhibition (e.g., PI3K) .
- Halogenation : Introducing chlorine at position 7 increases electrophilicity, enhancing covalent binding to cysteine residues .
Q. What strategies mitigate metabolic instability of the methyl ester group?
- Prodrug design : Replace the methyl ester with tert-butyl or benzyl esters, which hydrolyze slowly in vivo.
- Bioisosteres : Substitute the ester with oxadiazoles or triazoles to maintain hydrogen-bonding capacity without esterase susceptibility .
Methodological and Analytical Challenges
Q. How are computational methods used to predict target interactions?
- Docking studies : Molecular docking with AutoDock Vina identifies potential binding pockets (e.g., ATP-binding sites in kinases).
- MD simulations : Assess stability of ligand-receptor complexes over time (RMSD <2 Å indicates stable binding) .
Q. How to resolve contradictions in reported biological activity data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
